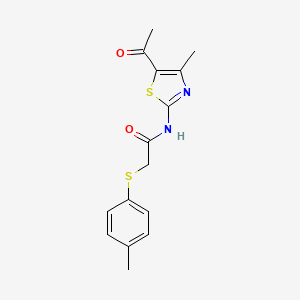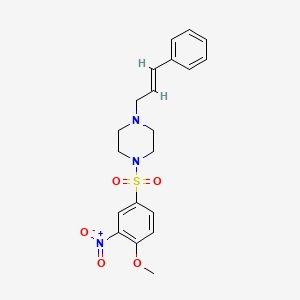
N-(3-甲基苯基)-1,1-二氧代-2,3-二氢噻吩-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine, also known as MPTA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MPTA is a heterocyclic compound that belongs to the family of thiophenes. It is a yellowish powder that is soluble in organic solvents but insoluble in water.
科学研究应用
Optoelectronic Applications
The molecule N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) has been widely used in optoelectronic applications . It is mainly known for its hole-transporting properties . This makes it a valuable component in the design and development of optoelectronic devices.
Organic Lasers
TPD has shown potential in the development of organic lasers . Its capability to emit blue light and amplified spontaneous emission is important for the development of organic lasers . This property can be utilized in the creation of compact and easily integrated laser systems.
Distributed Feedback Lasers
TPD has been used in the creation of distributed feedback (DFB) lasers . These lasers are based on TPD dispersed in polystyrene (PS), as active media, and dichromated gelatin layers with holographically engraved relief gratings, as laser resonators .
Photostability Enhancement
TPD has been used to enhance the photostability of organic materials . This is particularly important in the field of organic lasers, where photostability is a key factor in the performance and longevity of the laser.
Polymer Films
TPD has been used in the creation of polymer films . These films have been used in waveguide configurations, and the properties of these films can be optimized by adjusting parameters such as film thickness and TPD concentration .
Organic Solid-State Lasers
Research has been conducted to improve the active laser material properties of organic solid-state lasers using TPD . This includes optimizing the amplified spontaneous emission characteristics, such as threshold, linewidth, emission wavelength, and photostability .
属性
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-7,11-12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKVNLXLFGUEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)
![(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2354902.png)


![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)

![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B2354921.png)
